molecular formula C19H24N4O5 B14938763 ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B14938763
M. Wt: 388.4 g/mol
InChI Key: PQRGWKFQWOPSTN-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a synthetic piperazine derivative featuring a glycyl linker and a 4-methoxyindole-2-carbonyl moiety. Its structure combines a piperazine core substituted with an ethyl carboxylate group at position 1 and a glycyl (N-acetylglycine) unit at position 4, further modified by a 4-methoxyindole fragment. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole and piperazine motifs in targeting receptors such as serotonin (5-HT) and kinase enzymes .

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 4-[2-[(4-methoxy-1H-indole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H24N4O5/c1-3-28-19(26)23-9-7-22(8-10-23)17(24)12-20-18(25)15-11-13-14(21-15)5-4-6-16(13)27-2/h4-6,11,21H,3,7-10,12H2,1-2H3,(H,20,25)

InChI Key

PQRGWKFQWOPSTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(N2)C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features:

  • Piperazine core : Provides conformational flexibility and hydrogen-bonding capacity.
  • Ethyl carboxylate : Enhances solubility and serves as a protective group for further modifications.
  • 4-Methoxyindole-2-carbonyl : The methoxy group at position 4 of the indole ring may influence receptor binding affinity and metabolic stability.

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous derivatives, focusing on structural variations, synthesis routes, and pharmacological implications.

Compound Key Structural Differences Synthetic Routes Reported Pharmacological Activity References
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate (Target) 4-Methoxyindole-2-carbonyl-glycyl-piperazine-ethyl carboxylate Likely via coupling of 4-methoxyindole-2-carboxylic acid to glycyl-piperazine Hypothesized 5-HT receptor modulation (based on indole-piperazine scaffolds)
Ethyl 4-[N-(4-ethoxyphenyl)sulfonyl-N-(4-methylphenyl)glycyl]piperazine-1-carboxylate 4-Ethoxyphenyl sulfonyl and 4-methylphenyl substituents Sulfonylation of glycyl-piperazine intermediate Not explicitly reported; sulfonamides often exhibit protease inhibition or antimicrobial activity
Ethyl 4-{N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate Additional 6-methoxy and 1-methyl groups on indole Multi-step indole alkylation/methoxylation followed by coupling Enhanced metabolic stability due to steric hindrance from methyl group
Ethyl 4-((1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate 1-Hydroxy-2-phenylindol-3-yl and pyridinyl substituents Friedel-Crafts alkylation or Mannich reaction Serotonin receptor antagonism (5-HT1A) demonstrated in vivo
Ethyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate Indol-3-yl butyl chain instead of glycyl-indole-2-carbonyl Alkylation of piperazine with indol-3-yl butyl bromide Dopamine receptor interactions (hypothesized based on indole-alkyl-piperazine scaffolds)
Ethyl N-{4-[(5-chloro-1,3-benzoxazol-2-yl)methyl]piperazine-1-carbonyl}glycinate 5-Chlorobenzoxazolylmethyl substituent Benzoxazole synthesis followed by piperazine coupling Potential kinase inhibition (benzoxazole derivatives are common in kinase inhibitor design)

Structural and Functional Insights

  • Indole Positional Isomerism: The target compound’s 4-methoxyindol-2-yl group contrasts with indol-3-yl derivatives (e.g., ). Indol-2-yl derivatives are less common but may offer unique binding modes due to altered electron density and steric effects. Glycyl vs.
  • Substituent Effects: 4-Methoxyindole vs. 4,6-dimethoxy-1-methylindole (): Additional methoxy and methyl groups in the latter may improve metabolic stability but reduce solubility. Sulfonyl vs.

Pharmacological Comparisons

  • Serotonin Receptor Modulation :

    • Compounds like ethyl 4-((1-hydroxy-2-phenylindol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate () show 5-HT1A antagonism , attributed to the indol-3-yl and pyridinyl motifs. The target compound’s indol-2-yl group may shift selectivity toward other 5-HT subtypes.
    • Glycyl Linkers : These may mimic peptide backbones, enabling interactions with peptidergic receptors or enzymes (e.g., kinases) .
  • Kinase Inhibition Potential: Benzoxazole-containing analogs () are established kinase inhibitors, while the target compound’s indole-glycyl-piperazine scaffold could target ATP-binding pockets in kinases like JAK or EGFR .

Biological Activity

Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an ethyl ester group, a piperazine ring, and an indole derivative, which are known for their diverse biological activities. The synthesis typically involves the reaction of piperazine with an appropriate indole derivative followed by acylation to introduce the carbonyl group.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antibacterial properties. For instance, studies have shown that modifications at the N-site of indole can lead to varying antibacterial activities against Gram-positive and Gram-negative bacteria. This compound has been evaluated for its efficacy against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Pseudomonas aeruginosa16 μg/mL

These results suggest that the compound retains considerable activity against P. aeruginosa, which is often resistant to many antibiotics.

Hemolytic Activity

Safety assessments are crucial for any potential therapeutic agent. A hemolytic assay demonstrated that this compound exhibited low hemolytic rates, indicating a favorable safety profile when interacting with human red blood cells.

The antimicrobial effects are hypothesized to be due to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. The structural features, particularly the indole moiety, may play a critical role in binding to bacterial targets.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and evaluated their biological activities. The study highlighted that compounds similar to this compound demonstrated promising results in inhibiting bacterial growth while maintaining low toxicity levels in mammalian cells .

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